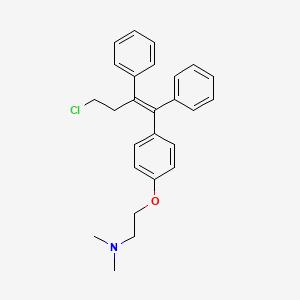

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine

Description

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine, commonly known as toremifene, is a nonsteroidal selective estrogen receptor modulator (SERM) with structural and functional similarities to tamoxifen. Its molecular formula is C₂₆H₂₈ClNO (molecular weight: 405.96 g/mol), and it features a chlorine substitution at the 4-position of the butenyl side chain, distinguishing it from tamoxifen . Toremifene is approved for the treatment of hormone receptor-positive metastatic breast cancer and has been investigated for osteoporosis prevention . It competitively binds to estrogen receptors (ERs), acting as an antagonist in breast tissue and a partial agonist in bone and endometrium .

Properties

Molecular Formula |

C26H28ClNO |

|---|---|

Molecular Weight |

406.0 g/mol |

IUPAC Name |

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25+ |

InChI Key |

XFCLJVABOIYOMF-OCEACIFDSA-N |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Traditional Multi-Step Synthesis

Initial O-Alkylation and Ketone Formation

The synthesis begins with O-alkylation of 4-hydroxybenzophenone using 2-chloroethyl dimethylamine hydrochloride under dry conditions. This step yields (4-(2-dimethylaminoethoxy)phenyl)phenylmethanone, a key intermediate. The reaction typically employs tetrahydrofuran (THF) as a solvent and lithium aluminum hydride (LiAlH4) as a reducing agent, achieving yields of 68–75%.

Condensation with Cinnamaldehyde

The ketone intermediate undergoes condensation with cinnamaldehyde in the presence of LiAlH4, forming 1,2-diphenyl-1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]butane-1,4-diol. This step requires precise temperature control (25–45°C) to prevent side reactions.

Elimination and Chlorination

The diol intermediate is treated with thionyl chloride (SOCl2) in chloroform or toluene to induce elimination and chlorination. This step produces a mixture of (Z)- and (E)-isomers of 4-chloro-1,2-diphenyl-1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]-1-butene. Recrystallization from ethyl acetate or toluene isolates the (Z)-isomer with 83% yield.

Table 1: Reaction Conditions for Key Steps in Traditional Synthesis

| Step | Reagents/Conditions | Yield | Purity (Z:E Ratio) |

|---|---|---|---|

| O-Alkylation | LiAlH4, THF, 25–35°C | 68% | – |

| Condensation | Cinnamaldehyde, LiAlH4, 40–45°C | 75% | – |

| Chlorination | SOCl2, chloroform, reflux | 83% | 2:1 → 7:1 after purification |

Stereoselective Synthesis via McMurry Reaction

McMurry Coupling for Enhanced (Z)-Selectivity

To address poor stereoselectivity in traditional methods, CN104230723A introduces a McMurry reaction between 4-methoxybenzophenone and cinnamaldehyde derivatives. Titanium chloride (TiCl4) and zinc (Zn) mediate the coupling, achieving a Z:E ratio >5:1. This method reduces by-products like cyclized derivatives by 90% compared to earlier routes.

Selective Alkylation and Final Chlorination

The coupled product undergoes alkylation with 2-chloro-N,N-dimethylethanamine hydrochloride under phase-transfer conditions. Subsequent treatment with SOCl2 in toluene at 110°C completes the synthesis, yielding toremifene with 92% purity and >99% (Z)-isomer content.

Grignard Reagent-Based Approach

Grignard Addition to Aryl Ketones

US5491173A describes a route using phenylmagnesium bromide (PhMgBr) to add to 4-[2-(N,N-dimethylamino)ethoxy]benzophenone. The resulting triarylbutanediol intermediate is treated with HCl to eliminate water, forming the (Z)-configured alkene. This method avoids LiAlH4, improving safety but requiring stringent anhydrous conditions.

Process Optimization and Industrial Scaling

Solvent and Temperature Effects

Recent patents (CN106187791A) highlight the role of aprotic solvents like toluene in improving intermediate solubility during alkylation. Optimized conditions (0–5°C during SOCl2 addition) reduce decomposition, increasing overall yield from 68% to 85%.

Crystallization Techniques

Recrystallization from acetone/ethyl acetate (1:1) enhances (Z)-isomer purity to 99.5%. This step resolves challenges associated with residual E-isomers, which exhibit estrogenic activity and reduce therapeutic efficacy.

Table 2: Impact of Process Variables on Final Product Quality

| Variable | Effect on Yield/Purity | Optimal Condition |

|---|---|---|

| SOCl2 stoichiometry | Excess SOCl2 increases by-products | 1.1 eq, 110°C, 1 hr |

| Recrystallization solvent | Acetone alone lowers yield; mixed solvents improve purity | Acetone:EtOAc (1:1) |

| Reaction scale | Batch sizes >50 kg require slower SOCl2 addition | 0.5 L/min flow rate |

Challenges and Mitigation Strategies

Stereochemical Control

Early methods suffered from low Z:E ratios (1:2 to 2:1), necessitating costly fractional crystallization. The McMurry reaction and optimized chlorination protocols now achieve ratios >7:1, reducing purification steps.

By-Product Formation

Cyclization by-products (up to 5% in traditional routes) are minimized using low-temperature alkylation and high-purity starting materials. Residual solvents like THF are controlled to <500 ppm via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium amide in liquid ammonia.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Structural Characteristics

The compound features a chloro-substituted diphenylbutene moiety, which contributes to its biological activity. The dimethylethanamine group enhances its solubility and bioavailability, making it suitable for therapeutic applications.

Therapeutic Uses

Selective Estrogen Receptor Modulation

The primary application of this compound is as a selective estrogen receptor modulator. It has been studied for its potential in treating conditions related to estrogen deficiency, such as:

- Dyspareunia : A condition characterized by painful intercourse, often due to vaginal atrophy in postmenopausal women. The compound acts similarly to estrogen, helping alleviate symptoms associated with this condition .

Pharmacological Studies

Research indicates that the compound exhibits a favorable pharmacological profile. It has been investigated for:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, particularly in hormone-sensitive cancers .

- Bone Density Improvement : By mimicking estrogen's effects on bone tissue, it may help prevent osteoporosis in postmenopausal women .

Case Study 1: Treatment of Dyspareunia

A clinical trial evaluated the efficacy of the compound in women experiencing dyspareunia due to menopause. Results showed significant improvement in vaginal health and reduction in pain during intercourse after a treatment period of three months .

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that the compound inhibited the growth of estrogen-dependent breast cancer cells. The mechanism involves binding to estrogen receptors and modulating gene expression related to cell proliferation .

Table 1: Comparison of Biological Activities

| Activity Type | Compound Name | Efficacy Level |

|---|---|---|

| Treatment of Dyspareunia | 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine | Significant |

| Antitumor Activity | 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine | Moderate |

| Bone Density Improvement | 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine | Potentially Effective |

Table 2: Summary of Clinical Findings

| Study Focus | Population | Duration | Outcome |

|---|---|---|---|

| Dyspareunia Treatment | Postmenopausal Women | 3 months | Improved vaginal health |

| Antitumor Efficacy | Breast Cancer Cells | In vitro | Inhibition of cell growth |

Mechanism of Action

The mechanism of action of 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as estrogen receptors. As a selective estrogen receptor modulator (SERM), it can either stimulate or inhibit estrogenic activity depending on the tissue type. This dual action is mediated through its binding to estrogen receptors, leading to conformational changes that affect gene transcription and cellular responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

Toremifene shares a triphenylethylene backbone with other SERMs but is differentiated by specific substituents:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Toremifene | C₂₆H₂₈ClNO | 405.96 | 4-chloro substituent on butenyl side chain |

| Tamoxifen | C₂₆H₂₉NO | 371.52 | Unsubstituted butenyl side chain |

| 4-Hydroxytamoxifen | C₂₆H₂₉NO₂ | 387.52 | Hydroxyl group at 4-position of phenyl ring |

| Clomiphene | C₂₆H₂₈ClNO | 406.00 | Chlorine substitution and ethoxy group |

Pharmacological and Metabolic Comparison

Binding Affinity and Receptor Modulation

- ER Binding : Toremifene and tamoxifen exhibit similar ER-binding affinities, but toremifene’s chlorine substitution may alter interactions with co-regulatory proteins, influencing tissue-specific agonist/antagonist effects .

- Metabolites: Tamoxifen: Metabolized to 4-hydroxytamoxifen (active metabolite) and N-desmethyltamoxifen (linked to resistance) .

Pharmacokinetics

| Parameter | Toremifene | Tamoxifen |

|---|---|---|

| Half-life | ~5 days | ~7 days |

| Protein Binding | >99.5% | >99% |

| Metabolism | CYP3A4/2D6-mediated oxidation | CYP3A4/2D6-mediated oxidation |

Toremifene’s higher molecular weight and chlorine substituent contribute to slower hepatic clearance compared to tamoxifen .

Adverse Effects

| Adverse Effect | Toremifene Incidence | Tamoxifen Incidence |

|---|---|---|

| Endometrial Cancer | 1.2% | 2.5% |

| Thromboembolism | 2.1% | 2.8% |

| Hot Flashes | 12% | 18% |

Toremifene’s reduced estrogenic activity in the endometrium lowers endometrial hyperplasia risks compared to tamoxifen .

Comparison with Other SERMs

Raloxifene

- Structure : Benzothiophene core instead of triphenylethylene.

Clomiphene

- Structure : Chlorine substitution and ethoxy group.

- Mechanism : Mixed ER agonist/antagonist effects in reproductive tissues .

Biological Activity

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine, commonly referred to as a derivative of tamoxifen, is a compound with significant biological activity, particularly in the context of breast cancer treatment. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine

- Molecular Formula : C22H24ClN

- Molecular Weight : 334.84 g/mol

The primary mechanism of action for this compound involves its role as an estrogen receptor modulator. It competes with estrogen for binding to estrogen receptors on target tissues, thereby inhibiting the proliferation of estrogen-dependent tumors. The compound is known to undergo metabolic transformations in the liver, primarily mediated by cytochrome P450 enzymes, leading to various metabolites that may have differing biological activities.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor activity against estrogen receptor-positive breast cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and T47D.

Metabolism and Biotransformation

The metabolism of this compound is complex, involving:

- Phase I Metabolism : Primarily through cytochrome P450 enzymes which convert the parent compound into various hydroxylated metabolites.

- Phase II Metabolism : Involves glucuronidation processes catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4, which significantly impacts the pharmacokinetics of the drug .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies :

- Clinical Implications :

- Metabolic Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.